N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide
Description
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-2-18-22-23-20(28-18)21-19(25)15-9-11-16(12-10-15)29(26,27)24-13-5-7-14-6-3-4-8-17(14)24/h3-4,6,8-12H,2,5,7,13H2,1H3,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIAAGPFXHCQJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Synthesis of Tetrahydroquinoline: The tetrahydroquinoline moiety can be prepared via the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.
Sulfonylation: The tetrahydroquinoline can be sulfonylated using sulfonyl chlorides in the presence of a base such as pyridine.
Coupling with Benzamide: The final step involves coupling the sulfonylated tetrahydroquinoline with the oxadiazole ring-containing benzamide using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
“N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
One of the prominent applications of oxadiazole derivatives, including N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide, is their antimicrobial properties. Research has demonstrated that compounds containing the oxadiazole moiety exhibit potent activity against various bacterial strains.
- Case Study : A study highlighted the effectiveness of oxadiazole-based compounds against Neisseria gonorrhoeae, with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL for certain derivatives . This suggests that such compounds could be developed into novel antibiotics to combat resistant strains.
Anticancer Potential
The compound also shows promise in cancer research. Oxadiazole derivatives have been evaluated for their cytotoxic effects on various cancer cell lines.
- Research Findings : A recent investigation into the cytotoxicity of oxadiazole derivatives revealed that they can induce apoptosis in cancer cells through multiple mechanisms, including the activation of pro-apoptotic pathways and inhibition of cell proliferation .
Anticonvulsant Activity
Another significant application is in the field of neurology. Compounds featuring the oxadiazole structure have been identified as potential anticonvulsants.
- Evidence : In a study evaluating various oxadiazole derivatives for anticonvulsant activity using maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models, several compounds exhibited strong protective effects against seizures . This suggests that this compound may be effective in treating epilepsy.
Anti-inflammatory Effects
Inflammation-related diseases are another area where this compound shows potential. The anti-inflammatory properties of oxadiazole derivatives have been well documented.
- Findings : Research indicates that certain oxadiazoles can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation . This positions them as candidates for developing new anti-inflammatory drugs.
Synthesis and Structural Variability
The synthesis of this compound can be achieved through various methods which enhance its biological activity.
Mechanism of Action
The mechanism of action of “N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide” depends on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing its normal function.
Receptor Modulation: It could interact with cellular receptors, altering signal transduction pathways.
DNA Interaction: The compound might intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the 1,3,4-oxadiazole class, which is widely studied for its bioactivity. Below is a comparative analysis with structurally analogous compounds from recent literature:
Structural Analogues in Antifungal Activity
- LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide): Key Features: Contains a 4-methoxyphenylmethyl substituent on the oxadiazole and a benzyl(methyl)sulfamoyl group on the benzamide. Activity: Demonstrates antifungal efficacy against Candida albicans (MIC₅₀ = 8 µg/mL) by inhibiting thioredoxin reductase (Trr1) .
- LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide): Key Features: Features a furan-substituted oxadiazole and a cyclohexyl(ethyl)sulfamoyl group. Activity: Exhibits stronger antifungal activity (MIC₅₀ = 4 µg/mL) than LMM5, attributed to the furan ring’s electron-rich nature enhancing target interaction . Comparison: The tetrahydroquinoline sulfonyl group in the target compound may offer improved membrane permeability over LMM11’s cyclohexyl-ethyl sulfamoyl moiety due to aromatic stacking interactions.
Analogues in Enzyme Inhibition
- Compound 18 (N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiomethoxy)benzamide): Key Features: Includes a thiomethoxy group on the benzamide and a dihydrodioxin-substituted oxadiazole. Activity: Inhibits Ca²⁺/calmodulin-stimulated activity (IC₅₀ = 1.2 µM) due to the thiomethoxy group’s electron-withdrawing effects .
Compound 19 (N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide) :
- Key Features : Substituted with a trifluoromethyl group on the benzamide.
- Activity : Higher inhibitory potency (IC₅₀ = 0.8 µM) attributed to the CF₃ group’s hydrophobicity and metabolic stability .
- Comparison : The ethyl group on the target compound’s oxadiazole may enhance solubility relative to Compound 19’s CF₃ group, balancing lipophilicity and bioavailability.
Substituent Impact on Bioactivity
Key Findings and Limitations
- Limitations: No direct biological data for the target compound are available in the provided evidence; comparisons are extrapolated from structural and substituent trends in analogues.
- Research Gaps : Further studies are needed to evaluate the compound’s inhibitory activity against Trr1 or Ca²⁺/calmodulin pathways, leveraging the methodologies described in .
Biological Activity
N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide is a compound that incorporates a 1,3,4-oxadiazole moiety and a tetrahydroquinoline sulfonamide structure. These structural features are known for their diverse biological activities. This article reviews the biological activity of this compound based on existing literature, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.
The compound's molecular formula is , with a molecular weight of approximately 342.39 g/mol. The presence of the oxadiazole ring is particularly significant as it contributes to various biological activities.
2.1 Antimicrobial Activity
Research has highlighted the antimicrobial potential of compounds containing the 1,3,4-oxadiazole structure. These compounds have shown effectiveness against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Candida albicans. Specifically:
- Antibacterial Studies : Compounds similar to this compound demonstrated significant antibacterial activity with minimal inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin and gentamicin .
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | E. coli | 0.25 | |
| Compound B | S. aureus | 0.5 | |
| N-(5-Ethyl...) | C. albicans | 0.03 |
2.2 Anticancer Activity
The 1,3,4-oxadiazole derivatives have been investigated for their anticancer properties. Studies indicate that these compounds can inhibit tumor growth and induce apoptosis in cancer cell lines such as HepG2 and MCF7:
- Mechanism of Action : The mechanism often involves the inhibition of topoisomerase enzymes or interference with DNA replication processes .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound C | HepG2 | 10 | Topoisomerase inhibition |
| Compound D | MCF7 | 15 | Apoptosis induction |
2.3 Anti-inflammatory Activity
The anti-inflammatory effects of oxadiazole derivatives are also notable. These compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models:
- Study Findings : In a study involving a carrageenan-induced paw edema model in rats, compounds exhibited significant reduction in paw swelling compared to control groups .
3. Case Studies
Several case studies have been documented regarding the efficacy of oxadiazole derivatives:
- Case Study 1 : A derivative similar to N-(5-ethyl...) was tested for its effects on Mycobacterium bovis BCG and showed promising results in inhibiting both active and dormant states of the bacteria .
- Case Study 2 : A combination therapy involving oxadiazole derivatives was evaluated for its synergistic effects with existing antibiotics against resistant bacterial strains .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
- Methodological Answer : Begin with a nucleophilic substitution or coupling reaction between the oxadiazole and tetrahydroquinoline-sulfonyl benzamide moieties. Optimize parameters like solvent polarity (e.g., DMF or THF), temperature (reflux conditions at 80–110°C), and catalysts (e.g., Pd-based catalysts for cross-coupling). Use Design of Experiments (DoE) to identify critical variables affecting yield, such as stoichiometric ratios or reaction time . Monitor intermediates via TLC or HPLC and purify via column chromatography.
Q. How should researchers characterize its structural and electronic properties?
- Methodological Answer : Employ a combination of spectroscopic techniques:
- NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.
- X-ray crystallography (if crystals are obtainable) for absolute configuration verification .
- Mass spectrometry (HRMS) for molecular weight validation.
- UV-Vis and fluorescence spectroscopy to assess electronic transitions and potential photochemical applications .
Q. What in vitro assays are appropriate for preliminary evaluation of its biological activity?
- Methodological Answer : Prioritize assays aligned with structural analogs (e.g., oxadiazoles with antimicrobial/antitumor activity):
- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative strains .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Anti-inflammatory : COX-2 inhibition assay via ELISA . Include positive controls (e.g., doxorubicin for cytotoxicity) and validate with triplicate replicates.
Advanced Research Questions
Q. How can computational modeling predict reactivity and guide selective functionalization?
- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. Apply molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., enzyme active sites). Integrate machine learning (ML) models trained on oxadiazole derivatives to predict reaction outcomes or toxicity .
Q. How can contradictory data in biological activity (e.g., high potency in vitro but low in vivo efficacy) be resolved?
- Methodological Answer : Investigate pharmacokinetic factors:
- Perform ADMET profiling (e.g., hepatic microsome stability, plasma protein binding).
- Use LC-MS/MS to quantify bioavailability in animal models.
- Optimize formulation (e.g., liposomal encapsulation) to enhance solubility or tissue penetration. Cross-validate assays under controlled conditions (pH, temperature) to rule out experimental variability .
Q. What reactor designs are suitable for scaling up synthesis while maintaining stereochemical integrity?
- Methodological Answer : For heterogeneous reactions, use continuous-flow reactors with immobilized catalysts to improve mass transfer and reduce side reactions. For sensitive steps (e.g., sulfonylation), employ jacketed reactors with precise temperature control (±1°C). Simulate scalability using COMSOL Multiphysics to model heat/mass transfer dynamics .
Q. How can structure-activity relationships (SAR) be analyzed using multivariate statistical methods?
- Methodological Answer : Construct a dataset of analogs with variations in substituents (e.g., ethyl vs. methyl groups on oxadiazole). Apply partial least squares regression (PLSR) or principal component analysis (PCA) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity. Validate models via leave-one-out cross-validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
